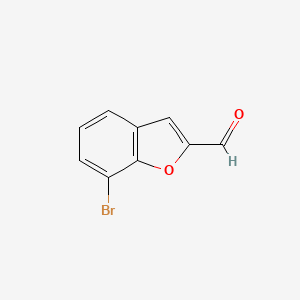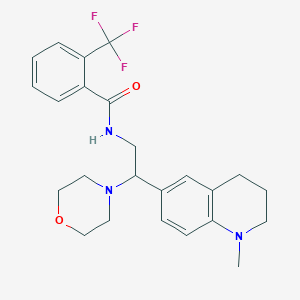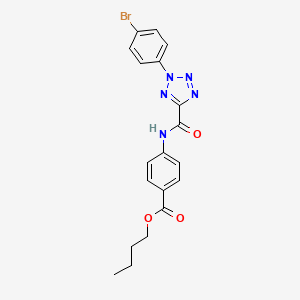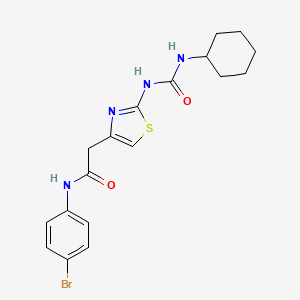![molecular formula C11H16ClNO B2989453 [(1R,2S)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol;hydrochloride CAS No. 2408936-64-9](/img/structure/B2989453.png)
[(1R,2S)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[(1R,2S)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol;hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO and its molecular weight is 213.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Chemical Properties
This compound's relevance in organic chemistry is primarily due to its involvement in the synthesis of complex molecules and the study of reaction mechanisms. For example, research on amino acid methyl ester hydrochlorides demonstrates the utility of certain chemical reactions in producing a variety of structurally complex derivatives from simple precursors, which could potentially include cyclopropyl-containing compounds like the one (Jiabo Li & Y. Sha, 2008). Additionally, the study of cyclopropenone oximes and their reactions with isocyanates highlights the diverse chemical reactivity of cyclopropyl derivatives, providing insights into the formation of spiro compounds and the utility of cyclopropyl groups in organic synthesis (H. Yoshida et al., 1988).
Catalysis and Material Science
The compound's structural motif, particularly the cyclopropyl group, finds application in catalysis research. For instance, dimanganese complexes involving cyclopropyl derivatives demonstrate antiferromagnetic interactions and catalytic activity in the oxidation of alcohols, suggesting the potential utility of cyclopropyl-containing ligands in developing new catalytic systems (M. Alexandru et al., 2014). Such studies highlight the broader applicability of cyclopropyl derivatives in enhancing the efficiency and selectivity of catalytic processes.
Analytical and Biochemical Studies
Research on the analysis and biochemical behavior of cyclopropyl derivatives also constitutes a significant area of interest. Techniques for the chromatographic analysis of cyclopropyl-containing compounds, such as 1-aminocyclopropanecarboxylic acid, have been developed to facilitate their study in biological systems, providing a basis for the quantitative analysis of compounds with similar structures in complex matrices (Rachel L. Miller et al., 1992). This area of research is crucial for understanding the metabolic pathways and physiological roles of cyclopropyl-containing compounds.
Properties
IUPAC Name |
[(1R,2S)-1-(aminomethyl)-2-phenylcyclopropyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c12-7-11(8-13)6-10(11)9-4-2-1-3-5-9;/h1-5,10,13H,6-8,12H2;1H/t10-,11+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXWZGKZFMSPFU-VZXYPILPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(CN)CO)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@]1(CN)CO)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-[4-(Dimethylamino)-3-formylbenzoyl]pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2989373.png)

![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2989377.png)
![1-(4-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)


![Ethyl 4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxylate hydrochloride](/img/structure/B2989385.png)



![1-Piperidin-1-yl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2989392.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2989393.png)
